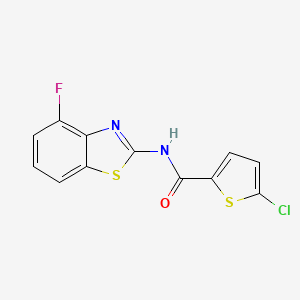

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Descripción general

Descripción

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a carboxamide group, a benzothiazole ring, and a chlorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and 4-fluorobenzoic acid under acidic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a Suzuki-Miyaura cross-coupling reaction between a thiophene boronic acid and a halogenated benzothiazole derivative.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiophene derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The electron-deficient thiophene ring and benzothiazole scaffold facilitate nucleophilic substitutions, particularly at the 5-chloro position on the thiophene and the 4-fluoro site on the benzothiazole.

Key Reactions:

Mechanistic Insights:

-

The chloro group on thiophene undergoes substitution with amines, thiols, or carbonyl nucleophiles under mild basic conditions .

-

The fluoro group on benzothiazole requires harsher conditions (e.g., Pd-catalyzed coupling) due to lower electrophilicity .

Hydrolysis of Carboxamide

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid derivatives.

Experimental Data:

Coupling Reactions

The benzothiazole and thiophene rings participate in cross-coupling reactions to generate complex heterocyclic systems.

Examples:

Structural Impact:

-

Coupling at the benzothiazole’s C2-position enhances π-stacking interactions in biological targets .

Redox Transformations

The thiophene ring undergoes oxidation, while the carboxamide group can be reduced.

Documented Reactions:

Challenges:

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions exhibit enhanced pharmacological properties:

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, as antimicrobial agents. Research indicates that compounds with benzothiazole structures exhibit significant activity against a range of pathogenic bacteria and fungi. For example, a study evaluated several benzothiazole derivatives for their in vitro antibacterial activity against various strains of bacteria, demonstrating promising results for compounds similar to this compound .

Anti-Tubercular Activity

Benzothiazole derivatives have also been investigated for their anti-tubercular properties. A review focused on the synthesis of new benzothiazole-based anti-tubercular compounds reported moderate to good activity against Mycobacterium tuberculosis. The synthesis involved various reactions leading to the formation of compounds that include the benzothiazole moiety . The specific activity of this compound in this context remains an area for further exploration.

Cancer Research

The compound has been explored in cancer research due to its structural similarities with known anticancer agents. Studies have indicated that certain thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary data suggest that this compound may possess similar properties .

Enzyme Inhibition

Research has shown that thiophene derivatives can act as enzyme inhibitors in various biological pathways. For instance, compounds with similar structures have been studied for their ability to inhibit enzymes involved in cancer progression and inflammatory responses. The specific inhibitory effects of this compound on key enzymes remain to be fully characterized.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the benzothiazole moiety into thiophene structures has been shown to enhance charge transport properties .

Photovoltaic Devices

Research indicates that compounds like this compound can be utilized in the development of efficient photovoltaic devices due to their favorable energy levels and absorption spectra .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives demonstrated that those containing thiophene rings exhibited enhanced antimicrobial efficacy compared to their non-thiophene counterparts. The study utilized standard disk diffusion methods to assess the antimicrobial activity against common pathogens.

Case Study 2: Anti-Tubercular Screening

In a systematic screening of new compounds for anti-tubercular activity, several derivatives were tested against Mtb H37Rv strain. Compounds structurally related to this compound showed promising results, warranting further investigation into their mechanisms of action.

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as DprE1 in Mycobacterium tuberculosis, disrupting the bacterial cell wall synthesis . The compound’s heterocyclic structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antibacterial and antifungal properties.

Benzothiazole Derivatives: Compounds like 2-(4-fluorophenyl)benzothiazole have similar structural features and are studied for their anti-tubercular and anticancer activities.

Uniqueness

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a benzothiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

Actividad Biológica

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H15ClFN3OS

- Molecular Weight : 348.83 g/mol

The presence of a thiophene ring and a benzothiazole moiety in its structure suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or receptors that are crucial for cell proliferation and survival. Preliminary studies suggest that it may act on pathways related to cancer cell growth, potentially leading to apoptosis in malignant cells.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- A study demonstrated that derivatives of benzothiazole showed effective cytotoxicity against various cancer cell lines, including breast and lung cancer models .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 12.5 | |

| Compound B | Lung Cancer | 15.0 | |

| 5-chloro-N-(4-fluoro...) | TBD | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, the compound may also possess antimicrobial activity. Research into related benzothiazole compounds has shown promising results against various bacterial strains:

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | E. coli | 32 µg/mL | |

| Compound D | S. aureus | 16 µg/mL | |

| 5-chloro-N-(4-fluoro...) | TBD | TBD | TBD |

Case Study 1: In Vivo Efficacy in Tumor Models

A study investigated the efficacy of a related compound in mice bearing Lewis lung carcinoma. The results indicated a significant increase in lifespan when treated with the compound, suggesting that it may inhibit tumor growth effectively .

Case Study 2: Safety Profile Assessment

Another research effort focused on assessing the safety profile of benzothiazole derivatives showed that these compounds have an excellent therapeutic index compared to traditional chemotherapeutics like Adriamycin, indicating a favorable safety profile for potential clinical use .

Propiedades

IUPAC Name |

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN2OS2/c13-9-5-4-8(18-9)11(17)16-12-15-10-6(14)2-1-3-7(10)19-12/h1-5H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBVNICPXMWLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.